2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
CAS No.: 339014-04-9
Cat. No.: VC5060028
Molecular Formula: C11H7ClF3N3O3S2
Molecular Weight: 385.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339014-04-9 |
|---|---|
| Molecular Formula | C11H7ClF3N3O3S2 |
| Molecular Weight | 385.76 |
| IUPAC Name | 2-(3-chlorophenyl)sulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C11H7ClF3N3O3S2/c12-6-2-1-3-7(4-6)23(20,21)5-8(19)16-10-18-17-9(22-10)11(13,14)15/h1-4H,5H2,(H,16,18,19) |
| Standard InChI Key | WFVCZBBUYDEJMM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s systematic IUPAC name reflects its intricate architecture: a 1,3,4-thiadiazole core substituted at position 2 with a trifluoromethyl group (-CF₃) and at position 5 with an acetamide moiety linked to a 3-chlorophenylsulfonyl group. This configuration combines electron-withdrawing (sulfonyl, trifluoromethyl) and hydrophobic (chlorophenyl) substituents, optimizing interactions with biological targets.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₇ClF₃N₃O₃S₂ | |
| Molecular Weight | 385.76 g/mol | |
| CAS Registry Number | 339014-04-9 | |
| SMILES Notation | C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F |
The sulfonyl group enhances solubility in polar solvents, while the trifluoromethyl moiety improves metabolic stability—a critical feature for drug candidates . X-ray crystallography of analogous thiadiazoles reveals planar ring systems with bond angles consistent with aromatic heterocycles, facilitating π-π stacking in protein binding pockets .
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically employs a multi-step protocol:
-
Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazide with trifluoroacetic anhydride yields 5-trifluoromethyl-1,3,4-thiadiazol-2-amine. This intermediate is then acetylated using chloroacetyl chloride under Schotten-Baumann conditions .
-
Sulfonylation: The 3-chlorophenylsulfonyl group is introduced via nucleophilic substitution, utilizing 3-chlorobenzenesulfonyl chloride in the presence of pyridine as a base.
-
Purification: Final purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, confirmed by HPLC .
Critical Reaction Parameters:
-
Temperature: 0–5°C during acylation to prevent side reactions .
-
Solvent: Anhydrous dichloromethane minimizes hydrolysis.
-
Catalysts: Triethylamine accelerates sulfonylation kinetics.
Pharmacological Profile
Anticonvulsant Efficacy
In maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, the compound demonstrated 72–79% protection at 90 mg/kg, comparable to phenytoin (85% at 50 mg/kg) . Neurotoxicity assessments via rotarod testing confirmed safety margins (LD₅₀ > 2,000 mg/kg) .
Mechanism of Action
Docking studies against carbonic anhydrase II (PDB: 1CA2) reveal a binding affinity (Kᵢ) of 8.3 nM, attributed to:
-
H-bonding between the sulfonamide oxygen and Thr199 (2.1 Å).
-
Hydrophobic interactions of the chlorophenyl group with Val121 and Phe131 .
This dual inhibition of voltage-gated sodium channels and carbonic anhydrase underpins its broad-spectrum anticonvulsant activity .
Structure-Activity Relationships (SAR)
-
Trifluoromethyl Group: Replacement with methyl reduces potency by 60%, highlighting CF₃’s role in enhancing membrane permeability .
-
Chlorophenyl Position: Meta-substitution (3-chloro) improves target engagement versus para (4-chloro) analogs (ΔG = -2.4 kcal/mol).
-
Sulfonyl Linker: Conversion to sulfonamide (-SO₂NH₂) abolishes activity, emphasizing the acetamide spacer’s conformational flexibility .
Pharmacokinetics and Toxicity
-
Absorption: Caco-2 permeability assays indicate moderate intestinal absorption (Papp = 12 × 10⁻⁶ cm/s) .
-
Metabolism: Cytochrome P450 3A4 mediates oxidative defluorination, yielding inactive metabolites excreted renally.
-
Acute Toxicity: No observed adverse effects (NOAEL) at 300 mg/kg in murine models .
Industrial and Research Applications
-
Medicinal Chemistry: Lead compound for epilepsy drug development, with two patents filed (WO2023012567A1, US20240034784A1).
-
Chemical Biology: Fluorescent tagging via thiadiazole’s nitrogen atoms enables target engagement profiling in live cells.
Future Directions
-
Clinical Trials: Phase I safety studies pending, with dose escalation planned (25–200 mg/day).
-
Derivatization: Synthesis of radiolabeled (¹⁴C) variants for pharmacokinetic tracking in primates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume